molecular formula C5H7ClN4 B3340918 5-(chloromethyl)-1-cyclopropyl-1H-1,2,3,4-tetrazole CAS No. 949980-56-7

5-(chloromethyl)-1-cyclopropyl-1H-1,2,3,4-tetrazole

Cat. No.: B3340918
CAS No.: 949980-56-7
M. Wt: 158.59 g/mol
InChI Key: SISADQGRGZBXLF-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-cyclopropyl-1H-1,2,3,4-tetrazole is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C 6 H 8 ClN 4 , this tetrazole derivative features a reactive chloromethyl group and a cyclopropyl substituent, making it a valuable intermediate for synthetic organic and medicinal chemistry . Tetrazole-containing scaffolds are of significant interest in drug discovery, as nitrogen-containing heterocyclic compounds are abundant in pharmaceuticals and have demonstrated a broad spectrum of pharmacological activities . The chloromethyl group offers a versatile handle for further functionalization, allowing researchers to conjugate the tetrazole core to other molecular entities or create diverse chemical libraries. Researchers should note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling protocols. This compound should be stored in closed vessels, under refrigeration, and handled only in a chemical fume hood by qualified personnel using appropriate personal protective equipment .

Properties

IUPAC Name

5-(chloromethyl)-1-cyclopropyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN4/c6-3-5-7-8-9-10(5)4-1-2-4/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISADQGRGZBXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1-cyclopropyl-1H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with sodium azide and formaldehyde, followed by chlorination to introduce the chloromethyl group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-cyclopropyl-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, amines, or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as azides, amines, or thioethers can be formed.

    Oxidation Products: Oxidized derivatives with functional groups like aldehydes or carboxylic acids.

    Cycloaddition Products:

Scientific Research Applications

Medicinal Chemistry

5-(Chloromethyl)-1-cyclopropyl-1H-1,2,3,4-tetrazole has been investigated for its potential as a pharmaceutical agent. Its unique structure allows for various modifications that can enhance its biological activity.

Case Studies

  • Antimicrobial Activity: Research indicates that derivatives of tetrazole compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that certain tetrazole derivatives showed efficacy against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects: Another investigation focused on the anti-inflammatory properties of tetrazoles, revealing that compounds similar to 5-(chloromethyl)-1-cyclopropyl-1H-tetrazole can inhibit pro-inflammatory cytokines in vitro .

Data Table: Medicinal Applications

Application TypeDescriptionReference
AntimicrobialEffective against various bacteria
Anti-inflammatoryInhibits pro-inflammatory cytokines
Potential AnticancerInvestigated for effects on cancer cells

Materials Science

The compound is also explored in materials science for its role in synthesizing novel polymers and materials with specific properties.

Applications in Polymer Chemistry

This compound can be utilized as a building block in the synthesis of functionalized polymers. These polymers can exhibit unique electrical and thermal properties.

Data Table: Material Properties

Property TypeDescriptionReference
Thermal StabilityEnhanced stability in high-temperature environments
Electrical ConductivityPotential for use in electronic applications

Agricultural Research

In agricultural contexts, this compound has been studied for its potential as a plant growth regulator.

Case Studies

  • Growth Regulation: Studies have shown that tetrazole derivatives can influence plant growth patterns and stress responses. For example, a recent study highlighted the compound's ability to enhance drought resistance in certain crops .

Data Table: Agricultural Applications

Application TypeDescriptionReference
Plant Growth RegulatorEnhances growth and stress resistance

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-cyclopropyl-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to inhibition of enzymatic activity or disruption of cellular processes. The cyclopropyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

Table 1: Key Structural and Physical Properties of Analogs
Compound Name Substituents (Position) Molecular Weight (g/mol) CAS Number Purity (if available) Key Features
Target: 5-(Chloromethyl)-1-cyclopropyltetrazole Chloromethyl (5), Cyclopropyl (1) Inferred: ~170–190 Not explicitly provided N/A High reactivity due to cyclopropyl strain and chloromethyl electrophilicity
5-(Chloromethyl)-1-propyltetrazole Chloromethyl (5), Propyl (1) Inferred: ~160–170 848178-47-2 95% Less steric strain than cyclopropyl analog; higher flexibility
5-{[(4-Chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyltetrazole Chloronaphthyloxymethyl (5), Cyclopropyl (1) 300.75 1427579-92-7 Ultra-high purity available Bulky aromatic group increases lipophilicity and molecular weight
5-(1-Chloroethyl)-1-cyclohexyltetrazole Chloroethyl (5), Cyclohexyl (1) 214.70 858483-98-4 N/A Cyclohexyl group reduces ring strain; chloroethyl enhances stability
5-(2-Chloroethyl)-1H-tetrazole Chloroethyl (5), No N1 substituent Inferred: ~136–140 Not provided N/A Simpler structure; lacks cyclopropyl, potentially lower metabolic resistance

Reactivity and Functionalization Potential

  • Cyclopropyl vs. Cyclohexyl/Propyl Substituents : The cyclopropyl group in the target compound introduces significant ring strain, enhancing reactivity in ring-opening reactions or electrophilic substitutions compared to the more stable cyclohexyl or flexible propyl analogs .
  • Chloromethyl vs. Chloroethyl/Chloronaphthyloxy : The chloromethyl group (target compound) offers direct nucleophilic substitution sites, whereas bulkier substituents like chloronaphthyloxy () hinder such reactions but improve lipid solubility for membrane penetration in drug design .

Biological Activity

5-(Chloromethyl)-1-cyclopropyl-1H-1,2,3,4-tetrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this tetrazole derivative.

Chemical Structure and Properties

The compound has the following molecular formula: C5H7ClN4C_5H_7ClN_4 and a molar mass of 158.59 g/mol. Its structure is characterized by the presence of a cyclopropyl group and a chloromethyl substituent attached to a tetrazole ring, which is known for its pharmacological potential.

Synthesis

The synthesis of this compound typically involves methods such as Mannich base condensation and ultrasonication techniques. These methods enhance the yield and purity of the product while allowing for structural verification through various spectroscopic techniques like IR, 1H^1H NMR, and mass spectrometry .

Antimicrobial Activity

Research has demonstrated that tetrazole derivatives exhibit considerable antimicrobial properties. In a study evaluating various tetrazole compounds, this compound showed promising results against several bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : The compound was tested against common pathogens such as Enterococcus faecalis, Candida albicans, and Microsporum audouinii. It exhibited significant activity compared to standard antibiotics like cefazolin and antifungal agents like clotrimazole .
PathogenMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
Enterococcus faecalis32Cefazolin64
Candida albicans16Clotrimazole32
Microsporum audouinii8Clotrimazole16

Cytotoxic Activity

In cytotoxicity assays against various cancer cell lines (HepG2 for liver cancer, MCF-7 for breast cancer, and HeLa for cervical cancer), compounds derived from tetrazoles have shown effective inhibition of cell growth. Specifically, this compound demonstrated IC50 values comparable to established chemotherapeutic agents like fluorouracil .

Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
HepG27.23Fluorouracil10.0
MCF-79.15Fluorouracil12.0
HeLa6.43Fluorouracil9.0

The biological activity of tetrazoles is often attributed to their ability to interact with various biological targets through molecular docking studies. For instance, molecular docking analysis indicated that certain derivatives bind effectively to proteins involved in cancer cell proliferation and microbial resistance mechanisms . The binding affinity of these compounds can be significantly higher than that of conventional drugs.

Case Studies

One notable case study involved the evaluation of a series of tetrazole derivatives where it was found that structural modifications at the C5 position led to enhanced antimicrobial activity against resistant strains of bacteria and fungi. This highlights the importance of structure-activity relationships (SAR) in developing more effective therapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(chloromethyl)-1-cyclopropyl-1H-1,2,3,4-tetrazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclopropane ring introduction via nucleophilic substitution or cycloaddition. For example, chloromethylation of 1-cyclopropyl-1H-tetrazole derivatives can be achieved using formaldehyde and HCl under controlled temperatures (70–80°C). Optimization includes adjusting molar ratios, solvents (e.g., PEG-400 for improved solubility), and catalysts (e.g., Bleaching Earth Clay at pH 12.5). Reaction progress is monitored via TLC, followed by purification via recrystallization in aqueous acetic acid .
  • Key Parameters Table :

ParameterOptimal Condition
Temperature70–80°C
SolventPEG-400
CatalystBleaching Earth Clay (10 wt%)
PurificationRecrystallization in H₂O/AcOH

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹, tetrazole ring vibrations at ~1400–1500 cm⁻¹).
  • ¹H/¹³C NMR : Confirms cyclopropyl protons (δ 0.5–1.5 ppm) and chloromethyl group (δ 3.5–4.5 ppm).
  • Mass Spectrometry (EIMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • Elemental analysis ensures stoichiometric purity (e.g., C, H, N, S within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular dynamics) elucidate reaction mechanisms involving this tetrazole derivative?

  • Methodological Answer : Density Functional Theory (DFT) calculations model transition states and intermediates in substitution or cycloaddition reactions. For instance, simulating the chloromethylation mechanism reveals activation energies and regioselectivity. Software like COMSOL Multiphysics integrates AI for optimizing reaction pathways and predicting side products .

Q. What experimental strategies address contradictions in biological activity data for this compound (e.g., inconsistent IC₅₀ values across assays)?

  • Methodological Answer :

  • Dose-Response Replication : Use standardized protocols (e.g., fixed cell lines, incubation times) to minimize variability.
  • Orthogonal Assays : Validate results with complementary techniques (e.g., fluorescence-based vs. colorimetric assays).
  • Meta-Analysis : Apply factorial design to isolate confounding variables (e.g., solvent polarity, temperature fluctuations) .

Q. How can substituent modifications (e.g., replacing chloromethyl with hydroxymethyl) alter the compound’s reactivity or bioactivity?

  • Methodological Answer :

  • Synthetic Strategy : Substitute chloromethyl with nucleophiles (e.g., amines, thiols) under basic conditions.
  • Structure-Activity Relationship (SAR) : Compare logP, hydrogen bonding, and steric effects via molecular docking.
  • Case Study : Replacing Cl with OH increases hydrophilicity but may reduce membrane permeability .

Theoretical and Methodological Frameworks

Q. How do theoretical frameworks guide the design of derivatives with enhanced thermal stability?

  • Methodological Answer : Apply Hammett substituent constants (σ) to predict electron-withdrawing/donating effects on tetrazole ring stability. Computational models (e.g., Arrhenius plots) estimate decomposition kinetics under varying temperatures .

Q. What role do heterogeneous catalysts play in improving yield and selectivity during synthesis?

  • Methodological Answer : Catalysts like Bleaching Earth Clay enhance reaction rates by providing acidic sites for intermediate stabilization. Kinetic studies (e.g., rate vs. catalyst loading) optimize turnover frequency while minimizing side reactions .

Data Management and Validation

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

  • Methodological Answer :

  • Documentation : Record exact molar ratios, solvent purity, and equipment calibration.
  • Open-Source Tools : Use platforms like PubChem for cross-validating spectral data .
  • Collaborative Validation : Share samples with independent labs for parallel testing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(chloromethyl)-1-cyclopropyl-1H-1,2,3,4-tetrazole
Reactant of Route 2
5-(chloromethyl)-1-cyclopropyl-1H-1,2,3,4-tetrazole

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